5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic structure with substitutions at key positions:
- Position 6: An ethyl group, contributing moderate hydrophobicity and steric bulk.
- Positions 1 and 3: Methyl groups, which stabilize the pyrimidine-dione core and influence metabolic stability .
Pyrido[2,3-d]pyrimidines are notable for their bioactivity, including enzyme inhibition (e.g., kinases, dihydrofolate reductase) and antimicrobial properties .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-4-10-8-19-16-14(17(23)22(3)18(24)21(16)2)15(10)20-11-5-6-12-13(7-11)26-9-25-12/h5-8H,4,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLVHEBJGLKSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a pyrido[2,3-d]pyrimidine derivative. Key steps include:
Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Coupling Reaction: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate amine to form the desired amine derivative.
Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the pyrido[2,3-d]pyrimidine core and the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways that are crucial for cell proliferation and survival. For instance, it could target kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Hydroxybenzoyl-Substituted Analogs
Compounds 6a–d (e.g., 6-(5-ethyl-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) feature hydroxybenzoyl groups at position 5. Key differences from the target compound include:
- Electronic Properties : HOMO-LUMO gaps for 6a–d range from 3.91–4.10 eV, indicating similar electronic environments .
- Substituent Effects: The hydroxybenzoyl group in 6a–d enhances hydrogen-bond donor capacity, whereas the benzo[d][1,3]dioxol-5-ylamino group in the target compound may favor π-π interactions.
Cyclopropyl and Amino-Substituted Analogs
- Position 6: Amino group enhances polarity and hydrogen-bonding capability, contrasting with the ethyl group in the target compound.
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:
- Antimicrobial Activity: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () shows moderate activity against P. aeruginosa (MIC < streptomycin) due to its imidazo[1,2-a]pyridine substituent .
Benzylideneamino and Benzylamino Analogs
- 6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione (): Position 5: Benzylamino group increases hydrophobicity and may enhance binding to aromatic enzyme pockets.
Biological Activity
The compound 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. In a study assessing various derivatives, compounds similar to the target compound showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- Sarcina and Staphylococcus aureus were particularly sensitive to these compounds.
- Minimum Inhibitory Concentrations (MICs) for effective derivatives were reported at concentrations as low as 80 nM for Sarcina and 110 nM for Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Anticancer Activity
The anticancer potential of compounds incorporating the benzo[d][1,3]dioxole structure has been explored extensively. For instance:
- A study on thiourea derivatives with benzo[d][1,3]dioxole moieties demonstrated significant cytotoxic effects against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)thiourea | HepG2 | 2.38 | 7.46 |
| 5-(benzo[d][1,3]dioxol-5-yl)thiourea | HCT116 | 1.54 | 8.29 |
| 5-(benzo[d][1,3]dioxol-5-yl)thiourea | MCF7 | 4.52 | 4.56 |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antibacterial Mechanism : The antibacterial effects are primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : The anticancer properties are believed to involve:
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving a series of benzo[d][1,3]dioxole derivatives showed promising results in treating resistant bacterial infections in patients with compromised immune systems.
- Case Study on Anticancer Activity : A cohort study evaluated the effects of a benzo[d][1,3]dioxole-based drug in combination with traditional chemotherapy in breast cancer patients, resulting in improved outcomes compared to standard treatment alone.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example:
- Alkylation : Reacting intermediates like 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid yields thiazole-substituted derivatives. Subsequent alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ produces 1-alkyl derivatives .
- Cyclocondensation : Using 1,1’-carbonyldiimidazole or phosphorous oxychloride-mediated cyclization can introduce oxadiazole or thiazole moieties .
- Purification : Crystallization from ethanol or methanol is critical for isolating high-purity compounds .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Benzyl chloride, DMF, K₂CO₃, 60°C, 12h | 65-75% | |
| Cyclization | POCl₃, reflux, 4h | 55-60% | |
| Purification | Recrystallization (MeOH) | >95% |
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl, ethyl, and aromatic protons). For instance, the ethyl group at position 6 shows a triplet at δ 1.2–1.4 ppm (³J = 7.0 Hz) .
- X-ray Diffraction : Confirms crystal packing and intramolecular interactions (e.g., π–π stacking in pyrido[2,3-d]pyrimidine cores) .
- FT-IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH vibrations .
- UV-Vis : Electronic transitions (e.g., π→π* at ~260 nm) correlate with conjugated systems .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity?
Methodological Answer:
- DFT/B3LYP/6-311+G(d,p) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps). For pyrido[2,3-d]pyrimidines, ΔE values range 3.91–4.10 eV, indicating moderate reactivity .
- Natural Bond Orbital (NBO) Analysis : Reveals charge transfer between substituents (e.g., electron-withdrawing benzo[d][1,3]dioxole reduces LUMO energy) .
- Molecular Electrostatic Potential (MEP) : Maps nucleophilic (negative regions) and electrophilic (positive regions) sites for reaction design .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Structural Variations : Substitutions (e.g., oxadiazole vs. thiazole) alter binding affinity. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives show enhanced activity due to improved lipophilicity .
- Assay Conditions : Varying pH, solvent (DMSO vs. water), or bacterial strains affect MIC values. Standardizing protocols (e.g., CLSI guidelines) minimizes variability .
- Computational Validation : Docking studies with target enzymes (e.g., dihydrofolate reductase) identify critical interactions (e.g., hydrogen bonds with pyrimidine-dione core) .
Q. What strategies optimize regioselectivity in pyrido[2,3-d]pyrimidine functionalization?
Methodological Answer:
- Directing Groups : Use of electron-donating groups (e.g., -OCH₃) at position 5 enhances electrophilic substitution at position 6 .
- Metal Catalysis : Pd-mediated cross-coupling selectively modifies halogenated positions (e.g., Suzuki-Miyaura for aryl introduction) .
- Solvent Effects : Polar aprotic solvents (DMF) favor SN2 mechanisms in alkylation, while DMSO promotes radical pathways .
Q. How do substituents influence thermal stability and crystallinity?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Bulky groups (e.g., benzyl) increase decomposition temperatures (>250°C) compared to methyl derivatives .
- Differential Scanning Calorimetry (DSC) : Sharp melting points (~180–220°C) indicate high crystallinity, critical for formulation .
- Hydrogen Bonding : Intramolecular H-bonds between dione carbonyls and NH groups stabilize the lattice .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization) .
- Purification : Chromatography is replaced with recrystallization or antisolvent precipitation to reduce costs .
- Byproduct Management : Quenching POCl₃ with ice-water minimizes hazardous waste .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Bioisosteric Replacement : Replacing benzo[d][1,3]dioxole with 1,3,4-oxadiazole improves metabolic stability .
- Steric Effects : Ethyl at position 6 enhances membrane permeability vs. bulkier groups .
- Pharmacophore Mapping : The pyrimidine-dione core is essential for kinase inhibition, while the benzodioxole moiety modulates selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
